BRD2 BD2 Binding Affinity: 32 nM Kd vs. Broad-Spectrum BET Inhibitors
In direct BROMOscan profiling against the BD2 domain of human BRD2, the compound demonstrated a Kd of 32 nM [1]. This positions it in the low nanomolar range relative to the widely used pan-BET probe I-BET (Kd = 61.3 nM for BRD2 tandem bromodomains by ITC) and the triazole-containing benzamide XD14 (Kd = 830 nM for BRD2 BD2) . Although the compound is less potent than optimized clinical candidates such as GSK046 (IC50 = 264 nM for BRD2 BD2, though Kd not reported in the same format), its Kd of 32 nM makes it approximately 2-fold more potent than I-BET for the BD2 domain.
| Evidence Dimension | BRD2 BD2 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 32 nM (BROMOscan, human partial length DNA-tagged BRD2 isoform 1 BD2) |
| Comparator Or Baseline | I-BET: Kd = 61.3 nM (ITC, BRD2 1-473 tandem bromodomains); XD14: Kd = 830 nM (BRD2 BD2); GSK046: IC50 = 264 nM (BRD2 BD2) |
| Quantified Difference | 2-fold greater affinity than I-BET; 26-fold greater affinity than XD14 |
| Conditions | BROMOscan displacement assay (target compound); Isothermal Titration Calorimetry (I-BET); TR-FRET (XD14) |
Why This Matters
A Kd of 32 nM for BRD2 BD2 supports use as a competitive probe or chemical biology tool without the confounding pan-BET polypharmacology of earlier-generation inhibitors like I-BET.
- [1] BindingDB. BDBM50455480 (CHEMBL4218735): Kd = 32 nM for human partial length DNA-tagged BRD2 isoform 1 BD2 expressed in bacterial by BROMOscan method. View Source
